Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains both a thieno and pyridine ring system. This compound is known for its versatile reactivity and has been used as a building block in the synthesis of various polyfunctionalized heterocyclic compounds with pharmaceutical interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide . The reaction is carried out in a high boiling point solvent like pyridine or ethanol, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Diazotization: Reaction with sodium nitrite in water to form diazo compounds.
Cyclization: Formation of heterocyclic compounds such as thiazolo and pyrimidin derivatives.
Substitution: Reaction with electrophiles and nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, thiourea, guanidine carbonate, and hydroxylamine hydrochloride . Reaction conditions often involve aqueous or ethanolic solutions and may require heating to facilitate the reaction .
Major Products Formed
Major products formed from these reactions include various heterocyclic compounds such as 7,9-dimethyl-2-thioxo-1,3-dihydropyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one and 6,8-dimethylisoxazolo[4,3-b]thieno[5,4-b]pyridin-3-one .
Scientific Research Applications
Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s amino and ester groups allow it to participate in nucleophilic and electrophilic reactions, leading to the formation of bioactive heterocyclic compounds . These compounds can interact with enzymes, receptors, and other biological molecules, exerting their effects through various biochemical pathways .
Comparison with Similar Compounds
Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific ring structure and functional groups. Similar compounds include:
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Differing by the presence of methyl groups instead of ethyl groups.
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: Lacking the ethyl group at the 6-position.
Properties
IUPAC Name |
ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-7-5-6-8-9(13)10(12(15)16-4-2)17-11(8)14-7/h5-6H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOKHICZWGOOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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